3-[7-(furan-2-ylmethyl)-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]propan-1-ol
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Overview
Description
3-[7-(2-FURYLMETHYL)-4-IMINO-5,6-DIPHENYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]-1-PROPANOL is a complex organic compound with the molecular formula C26H24N4O2 It features a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-FURYLMETHYL)-4-IMINO-5,6-DIPHENYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]-1-PROPANOL typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the furylmethyl and diphenyl groups. The final step involves the addition of the propanol moiety under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[7-(2-FURYLMETHYL)-4-IMINO-5,6-DIPHENYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]-1-PROPANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-[7-(2-FURYLMETHYL)-4-IMINO-5,6-DIPHENYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]-1-PROPANOL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[7-(2-FURYLMETHYL)-4-IMINO-5,6-DIPHENYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]-1-PROPANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties, making it a potential anti-cancer agent.
Thieno[3,2-d]pyrimidine: Used in the synthesis of various biologically active compounds.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
What sets 3-[7-(2-FURYLMETHYL)-4-IMINO-5,6-DIPHENYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]-1-PROPANOL apart is its unique combination of functional groups and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H24N4O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[7-(furan-2-ylmethyl)-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl]propan-1-ol |
InChI |
InChI=1S/C26H24N4O2/c27-25-23-22(19-9-3-1-4-10-19)24(20-11-5-2-6-12-20)30(17-21-13-7-16-32-21)26(23)28-18-29(25)14-8-15-31/h1-7,9-13,16,18,27,31H,8,14-15,17H2 |
InChI Key |
VDGZCTYOSDPULF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C(=N)N(C=N3)CCCO)CC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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